molecular formula C8H14Cl2N4 B1477945 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride CAS No. 2034157-00-9

1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride

Cat. No.: B1477945
CAS No.: 2034157-00-9
M. Wt: 237.13 g/mol
InChI Key: NUPVDBSXDVSLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining an azetidine ring and a triazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride typically involves multi-step reactions. One common method includes the formation of the azetidine ring through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the formation of the triazole ring via cycloaddition reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids are employed . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and triazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups into the azetidine or triazole rings.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. Its combination of rings allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-cyclopropyltriazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-5-12(11-10-8)7-3-9-4-7;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPVDBSXDVSLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
Reactant of Route 2
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
Reactant of Route 3
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
Reactant of Route 4
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
Reactant of Route 5
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
Reactant of Route 6
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride

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